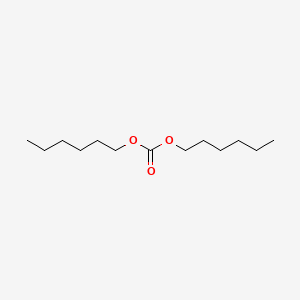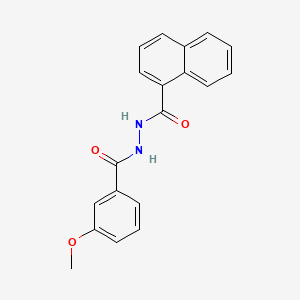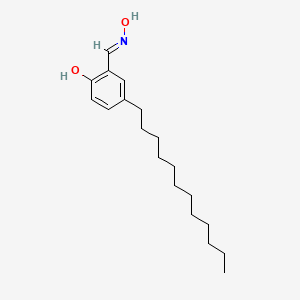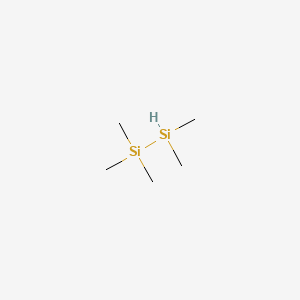
碳酸二己酯
描述
Dihexyl Carbonate (DHC) is an organic compound with the molecular formula C12H22O3. It is a colorless, volatile liquid with a mild odor. DHC is used as a solvent in laboratory experiments, as a reagent in organic synthesis, and as a plasticizer in plastics and coatings. DHC is a relatively new chemical, having been first synthesized in the early 2000s. It is produced by the reaction of hexane and carbon dioxide in the presence of a catalyst.
科学研究应用
热物理性质研究
碳酸二己酯的热物理性质已被评估,这些性质对于化学过程的设计和操作至关重要。 NIST/TRC 网上热力学数据表提供对碳酸二己酯等化合物的热力学性质的严格评估数据,对于理解其在不同温度和压力下的行为至关重要 .
制药应用
在制药行业,碳酸二己酯可作为有机合成的原料。它参与了诸如脱羧、氢化和酯交换反应之类的化学转化。 这些过程是创造具有高生物潜力的分子的基础,有助于开发聚氨酯和聚氨酯等材料 .
聚合物合成
碳酸二己酯通过酯-碳酸酯交换反应在聚碳酸酯和共聚物的合成中发挥作用。 这一过程对于创造具有特定性质的材料至关重要,例如提高耐久性或生物降解性,这些材料用于各种工业应用 .
有机合成
在有机合成中,碳酸二己酯可以作为活化剂或反应物。 它参与了碳酸酯和氨基甲酸酯的合成,这些是生产各种有机化合物的重要中间体 .
绿色化学
碳酸二己酯在绿色化学应用中也具有相关性。它被认为是传统溶剂的更安全替代品,可用于旨在减少环境影响的过程。 其使用符合绿色化学的原则,这些原则侧重于减少危险化学品的合成并促进使用更安全的化学品 .
化妆品行业
在化妆品中,碳酸二己酯衍生物用作皮肤调理剂、香料成分和溶剂。 它们被评估为安全,并用于配方以改善化妆品的质地和感官特性 .
环境应用
最后,碳酸二己酯的衍生物可能在土壤改良和养分回收等环境应用中发挥作用。 诸如水热碳化 (HTC) 等技术将废弃生物质转化为碳质材料,其中碳酸二己酯衍生物可能在提高养分回收和改善土壤条件方面发挥作用 .
作用机制
Target of Action
Dihexyl carbonate is a chemical compound with the formula C13H26O3 . It is primarily used in the synthesis of polycarbonate resins via melt transcarbonation . The primary targets of dihexyl carbonate are the monomers that are unsuitable for traditional melt polymerization at high temperatures .
Mode of Action
Dihexyl carbonate interacts with its targets through a process called melt polymerization . This process involves the reaction of dihexyl carbonate with monomers at high temperatures, resulting in the formation of polycarbonate resins . Dihexyl carbonate shows reactivity benefits over diphenyl carbonate in melt polymerization reactions, resulting in shorter reaction times and reduced heat exposure during polymerization .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of polycarbonate resins . The process involves the reaction of dihexyl carbonate with monomers, leading to the formation of polycarbonate resins . This suggests that dihexyl carbonate may affect the biochemical pathways related to polymer synthesis.
Result of Action
The primary result of dihexyl carbonate’s action is the formation of polycarbonate resins . These resins are widely used in various industries due to their durability, flexibility, and high transparency . Therefore, the molecular and cellular effects of dihexyl carbonate’s action are primarily observed in the form of the resulting polycarbonate resins.
Action Environment
The action of dihexyl carbonate is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, dihexyl carbonate shows increased reactivity in melt polymerization reactions, which are carried out at high temperatures . Additionally, the presence of monomers that are unsuitable for traditional melt polymerization can also influence the action of dihexyl carbonate .
属性
IUPAC Name |
dihexyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-3-5-7-9-11-15-13(14)16-12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQDSOXFNBWWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335005 | |
| Record name | Dihexyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7523-15-1 | |
| Record name | Dihexyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B1597314.png)





![(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1597321.png)



